N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide
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Overview
Description
N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide is a complex organic compound with a unique structure that includes a benzodiazole ring, a methoxy group, and a propenyl group
Scientific Research Applications
N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Bromination: The final step involves the bromination of the compound to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a methoxymethyl group instead of the propenyl group.
Uniqueness
N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide is unique due to its combination of functional groups and the presence of the benzodiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-5-9-19-12-13-22(23(16-19)29-4)30-15-8-14-27-21-11-7-6-10-20(21)25-24(27)17-26(3)18(2)28/h5-7,9-13,16H,8,14-15,17H2,1-4H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKZLAUTZPCRON-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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